2,2-Dimethylhexanal

Description

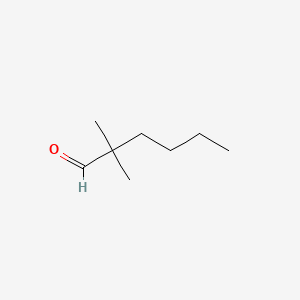

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEITMLMCONAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335165 | |

| Record name | Hexanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-12-3 | |

| Record name | Hexanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylhexanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2,2-Dimethylhexanal. The information is intended to support research and development activities where this compound may be of interest.

Chemical Structure and Identifiers

This compound is a branched-chain aldehyde. Its structure consists of a hexane backbone with two methyl groups attached to the second carbon atom and an aldehyde functional group at the first carbon position.

Key Identifiers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | 167.67°C (estimate) | [3] |

| Melting Point | 13.5°C (estimate) | [3] |

| Density | 0.8310 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4159 (estimate) | [3] |

| LogP | 2.40170 | [3] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly) | [3] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not found in the provided search results, a general procedure for a related transformation, the asymmetric reduction of an aldehyde to an alcohol, is detailed below. This can serve as a foundational method for transformations involving this compound.

Protocol: Asymmetric Reduction of 2-Methylhexanal

This protocol describes the enantioselective reduction of a similar aldehyde, 2-methylhexanal, to its corresponding alcohol using a CBS-oxazaborolidine catalyst. This methodology is often applicable to other aldehydes.

Materials:

-

2-Methylhexanal

-

(R)-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-CBS-oxazaborolidine solution (0.1 eq).[6]

-

Cool the flask to 0 °C in an ice bath.[6]

-

Stir the mixture at 0 °C for 15 minutes.[6]

-

Slowly add a solution of 2-methylhexanal (1.0 eq) in anhydrous THF to the reaction mixture over 30 minutes.[6]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol.[6]

-

Add 1 M HCl and stir for 30 minutes.[6]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash chromatography.

Visualizations

Logical Relationship of this compound

Caption: Structural relationship of this compound to its parent alkane.

Experimental Workflow: Aldehyde Reduction and Workup

Caption: General experimental workflow for the reduction of an aldehyde.

Safety Information

This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Handling Precautions:

-

Handle in a well-ventilated place.[5]

-

Wear suitable protective clothing, including gloves and eye/face protection.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Use non-sparking tools.[5]

-

Take precautionary measures against static discharge.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

For long-term storage, an inert atmosphere in a freezer at under -20°C is recommended.

References

- 1. Hexanal, 2,2-dimethyl- | C8H16O | CID 523230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanal, 2,2-dimethyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. PubChemLite - Hexanal, 2,2-dimethyl- (C8H16O) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2-Dimethylhexanal (CAS: 996-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexanal, with a CAS number of 996-12-3, is an organic compound classified as a branched aldehyde. While its presence has been identified in the plant species Agastache foeniculum[1], comprehensive research into its biological activity and potential therapeutic applications remains limited. This technical guide provides a consolidated overview of its known physicochemical properties, a proposed synthesis methodology based on established chemical principles, and its toxicological profile. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical databases and computational models.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 996-12-3 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| InChI Key | PGEITMLMCONAGQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC(C)(C)C=O | [1] |

| Physical Properties | ||

| Boiling Point | 167.67 °C (estimate) | LookChem |

| Melting Point | 13.5 °C (estimate) | LookChem |

| Density | 0.8310 g/cm³ (estimate) | LookChem |

| Solubility | ||

| Water | Log10WS: -2.21 (estimate) | Cheméo |

| Organic Solvents | Chloroform (Sparingly), DMSO (Slightly) | LookChem |

| Other Properties | ||

| LogP (Octanol/Water) | 2.402 (estimate) | Cheméo |

| Refractive Index | 1.4159 (estimate) | LookChem |

| Polar Surface Area | 17.07 Ų | LookChem |

Synthesis Methodology

Proposed Experimental Protocol: Oxidation of 2,2-Dimethylhexan-1-ol

Materials:

-

2,2-Dimethylhexan-1-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2,2-dimethylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Outcome:

This procedure is expected to yield this compound in good to excellent yields, given the reliability of DMP oxidation for primary alcohols.

Synthesis Workflow Diagram

Figure 1: Proposed Synthesis Workflow for this compound

Biological Activity and Mechanism of Action

Currently, there is a significant lack of data in the public domain regarding the biological activity, mechanism of action, and metabolic pathways of this compound. Its identification in Agastache foeniculum suggests a natural origin, but its physiological role, if any, has not been elucidated. No studies detailing its interaction with specific receptors or its metabolic fate in biological systems have been found. This represents a considerable knowledge gap and an area ripe for future research.

Due to the absence of information on its biological interactions, no signaling pathway diagrams can be provided at this time.

Toxicology and Safety Information

The toxicological profile of this compound is not extensively studied. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids | H226: Flammable liquid and vapor | 🔥 |

| Skin corrosion/irritation | H315: Causes skin irritation | ❗ |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | ❗ |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |

Source: PubChem[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a branched-chain aldehyde with well-defined physicochemical properties but a largely unexplored biological and toxicological profile. This guide provides a comprehensive summary of the currently available data and proposes a viable synthetic route to facilitate further research. The significant lack of information on its biological activity presents a clear opportunity for investigation by researchers in natural product chemistry, pharmacology, and drug discovery to uncover its potential physiological roles and therapeutic applications.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,2-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,2-dimethylhexanal. Understanding the fragmentation pathways of this branched-chain aldehyde is crucial for its unambiguous identification and quantification in complex matrices, a common requirement in pharmaceutical development, flavor and fragrance analysis, and metabolomics research. This document outlines the core fragmentation mechanisms, presents key mass spectral data, and provides a detailed experimental protocol for its analysis.

Core Concepts in the Fragmentation of this compound

The mass spectrum of this compound is characterized by several key fragmentation pathways common to aliphatic aldehydes, namely alpha-cleavage and McLafferty rearrangement. The presence of a quaternary carbon at the C2 position, however, introduces unique features to its fragmentation pattern, influencing the relative abundance of characteristic ions.

Upon electron ionization, a molecular ion ([M]•+) is formed, which then undergoes a series of fragmentation reactions to yield smaller, charged fragments. The relative abundance of these fragments provides a unique "fingerprint" for the molecule.

Mass Spectral Data

The electron ionization mass spectrum of this compound is dominated by specific fragments resulting from predictable cleavage events. The molecular ion is often of low abundance. The most significant peaks are summarized below.[1]

| m/z | Proposed Fragment Ion | Relative Intensity | Fragmentation Pathway |

| 128 | [C8H16O]•+ | Low | Molecular Ion |

| 72 | [C4H8O]•+ | High | McLafferty Rearrangement |

| 57 | [C4H9]+ | Base Peak | Alpha-Cleavage |

| 43 | [C3H7]+ | High | Alpha-Cleavage |

| 41 | [C3H5]+ | High | Subsequent fragmentation |

Major Fragmentation Pathways

The primary fragmentation routes for this compound under electron ionization are detailed below.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the adjacent carbon atom (the C1-C2 bond). This is a highly favored fragmentation pathway for aldehydes. In the case of this compound, this cleavage leads to the formation of a stable tertiary carbocation and an acyl radical.

-

Formation of the m/z 57 ion (Base Peak): Cleavage of the C1-C2 bond results in the loss of a formyl radical (•CHO) and the formation of a tert-butyl carbenium ion ([C(CH3)3]+), which is observed as the base peak at m/z 57.

-

Formation of the m/z 43 ion: Alternatively, cleavage can result in the formation of an acylium ion ([CH3-CH2-CH2-C(CH3)2]+) and a methyl radical. However, the more prominent pathway involves the formation of the propyl cation ([CH3CH2CH2]+) at m/z 43.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. This process involves the intramolecular transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond.

-

Formation of the m/z 72 ion: this compound possesses γ-hydrogens on the butyl chain. The McLafferty rearrangement results in the formation of a neutral butene molecule and a charged enol radical cation ([CH2=C(OH)C(CH3)2]•+) with an m/z of 72.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol provides a detailed methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry system.

1. Sample Preparation

-

For liquid samples (e.g., in a non-volatile solvent), a direct injection of a diluted sample (e.g., 1 µL of a 1-10 ppm solution in hexane or methanol) is appropriate.

-

For solid or complex matrices, sample extraction (e.g., solid-phase microextraction - SPME) or headspace analysis is recommended to isolate the volatile aldehyde.

2. Gas Chromatography (GC) Conditions

-

Injector:

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column:

-

Type: A non-polar or medium-polarity capillary column is suitable, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a polyethylene glycol (e.g., DB-WAX) column.

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 35 - 350

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

4. Data Analysis

-

The acquired mass spectra are compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.

-

Quantification is typically performed by integrating the peak area of a characteristic ion (e.g., m/z 57 for this compound) and comparing it to a calibration curve generated from standards of known concentrations.

Logical Workflow for Analysis

The logical workflow for the identification and characterization of this compound using GC-MS is depicted below.

Caption: Experimental workflow for GC-MS analysis.

References

The Elusive Presence of 2,2-Dimethylhexanal in the Plant Kingdom: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current scientific understanding of the natural occurrence of 2,2-Dimethylhexanal in plants. While the presence of this branched-chain aldehyde has been noted in the literature, a comprehensive quantitative analysis across the plant kingdom remains elusive. This document provides a thorough review of its reported occurrence, explores potential biosynthetic pathways, and details the experimental protocols necessary for its detection and quantification.

Natural Occurrence: A Singular and Uncorroborated Finding

Initial database entries list this compound as a volatile compound found in anise hyssop (Agastache foeniculum). However, a thorough review of multiple independent studies on the chemical composition of Agastache foeniculum essential oil fails to corroborate this finding[1][2][3][4][5]. These studies consistently identify major constituents such as estragole, menthone, pulegone, and limonene, with no mention of this compound.

This discrepancy suggests that this compound may be, at best, a trace component of Agastache foeniculum's volatile profile, detectable only under specific conditions or with highly sensitive analytical techniques. It is also possible that the initial report was an anomaly or a misidentification. To date, no quantitative data on the concentration of this compound in Agastache foeniculum or any other plant species has been published in peer-reviewed literature.

Table 1: Reported Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Concentration Data | Reference |

| Agastache foeniculum (Anise Hyssop) | Lamiaceae | Not Specified | Not available | PubChem |

Note: The presence of this compound in Agastache foeniculum has not been consistently verified in subsequent studies.

Potential Biosynthetic Pathways in Plants

While a specific biosynthetic pathway for this compound has not been elucidated in plants, its structure as a branched-chain aldehyde suggests potential origins from common metabolic routes. The following pathways are the most probable sources for its biosynthesis.

Amino Acid Catabolism (Ehrlich Pathway)

The Ehrlich pathway is a well-established route for the formation of branched-chain aldehydes and alcohols from the catabolism of amino acids. In this pathway, amino acids undergo transamination to form α-keto acids, which are then decarboxylated to aldehydes. This compound could theoretically be derived from the catabolism of a non-standard amino acid with a corresponding branched side chain.

Fatty Acid Metabolism

Plants produce a wide array of volatile aldehydes from the oxidation of fatty acids. While the common C6 and C9 aldehydes are derived from linoleic and linolenic acids, the unique dimethylated structure of this compound suggests a more complex or modified fatty acid precursor.

Below is a generalized diagram illustrating a potential biosynthetic logic for branched-chain aldehydes in plants.

Experimental Protocols for Detection and Quantification

The analysis of volatile organic compounds (VOCs) like this compound from plant matrices requires specialized extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds.

Extraction of Volatile Compounds

Several methods can be employed to extract volatile compounds from plant tissues, each with its own advantages and limitations.

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatiles. It is a sensitive and widely used method for analyzing plant volatiles.

-

Steam Distillation (SD): A traditional method where steam is passed through the plant material to vaporize the volatile compounds, which are then condensed and collected.

-

Solvent Extraction (SE): This method involves the use of an organic solvent to extract the volatile compounds from the plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the volatile compounds are separated and identified using GC-MS.

-

Gas Chromatography (GC): The extracted volatiles are injected into a GC system, where they are separated based on their boiling points and affinity for the stationary phase of the capillary column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

For quantitative analysis, an internal standard is typically added to the sample before extraction. The peak area of the target analyte is then compared to the peak area of the internal standard to determine its concentration.

The following diagram illustrates a typical workflow for the analysis of plant volatiles.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open question. The singular, uncorroborated report of its presence in Agastache foeniculum highlights the need for further, more sensitive analytical studies to confirm its existence and quantify its concentration in this and other plant species.

Future research should focus on:

-

Targeted analysis of Agastache foeniculum and other aromatic plants using high-resolution GC-MS to definitively confirm or refute the presence of this compound.

-

Metabolomic studies to identify potential precursors and elucidate the biosynthetic pathway of this and other branched-chain aldehydes in plants.

-

Screening of a wider range of plant species , particularly those known to produce unusual volatile compounds, to identify potential natural sources of this compound.

A deeper understanding of the biosynthesis and natural distribution of this compound could have implications for the flavor and fragrance industry, as well as for understanding plant-insect interactions and other ecological roles of plant volatiles.

References

- 1. Agastache Species (Lamiaceae) as a Valuable Source of Volatile Compounds: GC–MS Profiling and Investigation of In Vitro Antibacterial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and bioactivity of aromatic and medicinal plants from the genus Agastache (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

2,2-Dimethylhexanal: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Volatile Organic Compound

Abstract

2,2-Dimethylhexanal is a branched-chain aliphatic aldehyde that has been identified as a volatile organic compound (VOC) in certain natural products. While specific research on this compound is limited, its structural class suggests potential roles in flavor chemistry, environmental science, and as a biomarker of interest. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines adaptable experimental protocols for its analysis, and explores its potential biological significance by drawing parallels with other well-studied aldehydes. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the study of this and similar volatile organic compounds.

Introduction

Volatile organic compounds (VOCs) are a diverse class of carbon-containing chemicals that readily evaporate at room temperature. They are of significant interest across various scientific disciplines due to their roles as flavor and aroma constituents, environmental pollutants, and potential biomarkers for disease. This compound, a member of the branched-chain aldehyde family, represents a specific VOC with potential applications and biological effects that are yet to be fully elucidated. This guide synthesizes the currently available information on this compound and provides a framework for its further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for developing analytical methods and predicting its environmental fate and biological interactions. The available data, largely based on computational estimations and database entries, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 996-12-3 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point (est.) | 167.67 °C | |

| Melting Point (est.) | 13.5 °C | |

| Density (est.) | 0.8310 g/cm³ | |

| LogP (est.) | 2.40170 | |

| Solubility | Chloroform (Sparingly), DMSO (Slightly) | |

| Kovats Retention Index | Semi-standard non-polar: 990.5, 995.5; Standard polar: 1452 | [1] |

Occurrence

To date, the documented natural occurrence of this compound is limited. It has been reported as a volatile component in Agastache foeniculum, commonly known as anise hyssop, a perennial plant in the mint family.[1] The biosynthesis of branched-chain aldehydes in nature often arises from the degradation of amino acids. Further research is required to identify other potential natural sources of this compound and to quantify its presence in various matrices.

Experimental Protocols

While specific validated methods for the quantitative analysis of this compound are not widely published, established protocols for other volatile aldehydes can be readily adapted. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of such compounds in various sample types.

General Experimental Workflow for VOC Analysis

The following diagram illustrates a typical workflow for the analysis of volatile organic compounds like this compound from a given sample matrix.

Representative HS-SPME-GC-MS Protocol

The following table outlines a starting point for the development of a validated method for this compound analysis. Optimization of these parameters will be necessary for specific sample matrices and instrumentation.

| Parameter | Recommended Conditions |

| Sample Preparation | Place 1-5 g (solid) or 1-5 mL (liquid) of sample into a 20 mL headspace vial. For aqueous samples, add NaCl to saturate. |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Incubation/Extraction | Equilibrate sample at 40-60 °C for 15 min, then expose the fiber to the headspace for 30 min with agitation. |

| GC Inlet | 250 °C, Splitless mode for 1-2 min. |

| Column | Mid-polar (e.g., DB-624) or non-polar (e.g., DB-5ms) capillary column (30 m x 0.25 mm x 0.25 µm). |

| Oven Program | Initial temp 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min. |

| MS Transfer Line | 250 °C |

| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Scan mode (m/z 40-300) for identification. Selected Ion Monitoring (SIM) for quantification, using characteristic ions. |

Potential Biological Significance

Direct studies on the biological activity and metabolic fate of this compound have not been reported. However, the broader class of aldehydes is known to exhibit significant biological effects, primarily due to the electrophilic nature of the aldehyde functional group, which can react with nucleophilic cellular macromolecules.

Toxicity and Cellular Stress

Aldehydes are known to be cytotoxic and can induce cellular stress.[2] This toxicity is often mediated through the formation of adducts with proteins and DNA. Aldehydes can react with the primary amine groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins, leading to altered protein structure and function. Such modifications can disrupt cellular processes and trigger stress responses.

Furthermore, aldehydes are implicated in oxidative stress. They can be generated endogenously through lipid peroxidation and can also contribute to the generation of reactive oxygen species (ROS).[3][4] This can lead to a cascade of cellular damage and the activation of stress-related signaling pathways.

Potential Signaling Pathways

Based on studies of other aldehydes, this compound could potentially modulate various cellular signaling pathways. For instance, formaldehyde has been shown to activate YAP and NF-κB signaling, pathways involved in cell proliferation, inflammation, and survival.[2][5] Aldehydes can also induce a stress response pathway to repair RNA-protein crosslinks, a form of cellular damage caused by these reactive molecules.[6]

The following diagram illustrates a potential, generalized signaling cascade that could be initiated by aldehyde-induced cellular stress.

Metabolism

The primary metabolic pathway for the detoxification of aldehydes in the body is oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][7] It is plausible that this compound is metabolized via this pathway to 2,2-dimethylhexanoic acid, which would then be further metabolized or excreted. The efficiency of this metabolic clearance would be a key determinant of the potential in vivo effects of this compound.

Future Directions

The study of this compound is still in its infancy. Future research should focus on the following areas:

-

Quantitative Occurrence: Development and application of validated analytical methods to determine the concentration of this compound in a wide range of samples, including food, beverages, environmental matrices, and biological specimens.

-

Biological Activity: In vitro and in vivo studies to elucidate the specific biological effects of this compound, including its cytotoxicity, genotoxicity, and its impact on cellular signaling pathways.

-

Metabolism and Toxicokinetics: Investigation of the metabolic fate of this compound and its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion.

-

Biomarker Potential: Exploration of this compound as a potential biomarker for specific dietary exposures, metabolic states, or disease conditions.

Conclusion

This compound is a volatile organic compound with defined physicochemical properties but a largely unexplored biological role. Based on the known reactivity and biological effects of other aldehydes, it is plausible that this compound could have significant interactions with biological systems. This technical guide provides a starting point for researchers and drug development professionals by consolidating the current knowledge and outlining methodologies for its further investigation. The elucidation of the sources, biological activities, and metabolic pathways of this compound will contribute to a broader understanding of the complex roles of VOCs in science and medicine.

References

- 1. Hexanal, 2,2-dimethyl- | C8H16O | CID 523230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. opus.bsz-bw.de [opus.bsz-bw.de]

- 6. Scientists discover a new stress response pathway for repairing RNA-protein crosslinks caused by toxic aldehydes | COM / Unit Communication and Media [press.uni-mainz.de]

- 7. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,2-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2-Dimethylhexanal (CAS No. 996-12-3), a flammable and irritant aliphatic aldehyde. The following sections detail the physical and chemical properties, hazard classifications, handling and storage procedures, emergency measures, and relevant experimental protocols.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 167.67°C (estimate) | --INVALID-LINK--[2] |

| Density | 0.8310 g/cm³ (estimate) | --INVALID-LINK--[2] |

| Melting Point | 13.5°C (estimate) | --INVALID-LINK--[2] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly) | --INVALID-LINK--[2] |

| Appearance | Colorless clear liquid (est) | --INVALID-LINK--[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as oxidizing agents, strong bases, and reducing agents.

-

The recommended storage temperature is 4°C, under an inert atmosphere.[2]

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

First aid procedures for this compound exposure.

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the diagram below.

Workflow for handling a this compound spill.

Experimental Protocols for Safety Assessment

Standardized testing methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to determine the safety profile of chemicals.

Acute Oral Toxicity:

The acute oral toxicity of a substance is typically determined using one of the following OECD guidelines:

-

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at a series of fixed dose levels to a small number of animals of a single sex.

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a stepwise procedure with the use of 3 animals of a single sex per step. The outcome is the classification of the substance into a toxicity class.

-

OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

Flash Point Determination:

-

Pensky-Martens Closed-Cup Method (ASTM D93): Suitable for fuel oils, lubricating oils, and other homogeneous liquids.

-

Tag Closed-Cup Method (ASTM D56): Used for liquids with a flash point below 93°C.

-

Cleveland Open-Cup Method (ASTM D92): Generally used for less volatile liquids with higher flash points.

Given its classification, it is recommended to handle this compound as a substance with a flash point that could be near or below typical laboratory ambient temperatures.

Personal Protective Equipment (PPE)

The following table details the recommended personal protective equipment when handling this compound.

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber). Lab coat or chemical-resistant apron. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. |

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always consult the SDS for the most current and detailed safety information before handling any chemical.

References

Methodological & Application

Application Note and Protocol for the Quantification of 2,2-Dimethylhexanal using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 2,2-Dimethylhexanal in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the volatile and reactive nature of aldehydes, this protocol incorporates a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance stability, chromatographic separation, and detection sensitivity.[1][2][3] The inclusion of deuterated internal standards is recommended for optimal accuracy and precision.[4] This method is suitable for trace-level quantification of this compound in complex samples relevant to environmental, food science, and biomedical research.

Introduction

This compound is a volatile organic compound of interest in various fields. Accurate and reliable quantification is crucial for understanding its role in different chemical and biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[5] However, the direct analysis of aldehydes can be challenging due to their polarity and thermal instability.[3]

To overcome these challenges, a derivatization step is often employed.[2][6] PFBHA is a widely used derivatizing agent that reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[1][3] These derivatives are more volatile, less polar, and exhibit excellent ionization efficiency, making them ideal for GC-MS analysis.[3] This protocol details a robust method for the quantification of this compound, including sample preparation, derivatization, GC-MS analysis, and data processing.

Experimental Workflow

Caption: Experimental workflow for the GC-MS quantification of this compound.

Quantitative Data Summary

The following tables provide an example of how to structure the quantitative data obtained from the GC-MS analysis.

Table 1: Calibration Curve Data for this compound-PFBHA Derivative

| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

| 1 | User Data |

| 5 | User Data |

| 10 | User Data |

| 25 | User Data |

| 50 | User Data |

| 100 | User Data |

| R² | >0.99 |

Table 2: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | User Data | ≥ 0.995 |

| Limit of Detection (LOD) (ng/mL) | User Data | - |

| Limit of Quantification (LOQ) (ng/mL) | User Data | - |

| Precision (%RSD, n=6) | User Data | < 15% |

| Accuracy (Recovery %) | User Data | 80-120% |

| Specificity | No interfering peaks at the retention time of the analyte | No interference |

Experimental Protocols

1. Reagents and Materials

-

Internal Standard (e.g., Deuterated this compound or other suitable labeled aldehyde)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[1][3]

-

Solvents: Hexane, Methanol, Dichloromethane (GC or HPLC grade)[9][10]

-

Reagent Grade Water

-

Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

Sodium Sulfate (anhydrous)

-

Glassware: 15 mL screw-cap vials, autosampler vials with inserts

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

3. Sample Preparation and Derivatization

-

Sample Collection: Collect 1 mL of the liquid sample or a known weight of the solid sample in a 15 mL screw-cap vial. For solid samples, add a suitable solvent to extract the analyte.

-

Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample, calibration standard, and blank.

-

Derivatization:

-

Extraction:

-

Add 1 mL of hexane to the vial.

-

Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

-

4. GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and sample matrix.

Table 3: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B or equivalent[11] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11] |

| Inlet Temperature | 250°C[11] |

| Injection Volume | 1 µL (splitless mode)[11][13] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent[11] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |

| Mass Range | m/z 50-550[11] |

| Data Acquisition | Selected Ion Monitoring (SIM) or Full Scan |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

5. Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the this compound-PFBHA derivative and the internal standard based on their retention times and mass spectra. The mass spectrum of this compound can be referenced from the NIST WebBook.[7][8]

-

Peak Integration: Integrate the peak areas of the target analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Quantification: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.

Quality Control

-

Blanks: Analyze a solvent blank and a method blank with each batch of samples to check for contamination.

-

Calibration Verification: Run a mid-level calibration standard periodically to verify the stability of the instrument response.

-

Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[14]

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound using GC-MS with PFBHA derivatization. Adherence to this protocol, including proper sample preparation, instrument calibration, and quality control measures, will ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

References

- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. Hexanal, 2,2-dimethyl- [webbook.nist.gov]

- 8. Hexanal, 2,2-dimethyl- [webbook.nist.gov]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. uoguelph.ca [uoguelph.ca]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Structural Elucidation of 2,2-Dimethylhexanal via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of a Nuclear Magnetic Resonance (NMR) sample of 2,2-Dimethylhexanal and the subsequent acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra for its structural elucidation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. For a small organic molecule like this compound (C₈H₁₆O), a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its chemical structure, including proton and carbon environments and their connectivity. Proper sample preparation is paramount to acquiring high-quality, high-resolution NMR data. This note details the necessary steps from sample preparation to spectral analysis for the complete structural assignment of this compound.

Data Presentation

High-quality NMR spectra are essential for accurate structural elucidation. The following tables summarize the expected quantitative data for this compound based on predicted NMR spectra. Researchers should replace this with their experimental data for accurate analysis.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~9.4 | s | 1H | - | H-1 (Aldehyde) |

| ~1.3 - 1.4 | m | 2H | - | H-3 |

| ~1.2 - 1.3 | m | 2H | - | H-4 |

| ~1.1 - 1.2 | m | 2H | - | H-5 |

| ~1.0 | s | 6H | - | 2 x CH₃ (C-2) |

| ~0.8 | t | 3H | ~7.0 | H-6 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 125 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~205 | CH | C-1 (Aldehyde) |

| ~45 | C | C-2 |

| ~35 | CH₂ | C-3 |

| ~30 | CH₂ | C-4 |

| ~25 | CH₂ | C-5 |

| ~22 | CH₃ | 2 x CH₃ (C-2) |

| ~14 | CH₃ | C-6 |

Experimental Protocols

NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette

-

Small vial (e.g., 1-dram vial)

-

Analytical balance

Protocol:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg may be beneficial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the this compound.

-

Transfer to NMR Tube: Carefully transfer the solution from the vial to the NMR tube using the Pasteur pipette. Avoid transferring any particulate matter. If solids are present, filter the solution through a small cotton plug in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing an NMR sample.

NMR Data Acquisition

The following are general protocols for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.

3.2.1. Spectrometer Setup

-

Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures field stability during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks. Automated gradient shimming is recommended if available.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

3.2.2. ¹H NMR Spectrum

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): ~12 ppm, centered around 5-6 ppm.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on concentration.

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

3.2.3. ¹³C{¹H} NMR Spectrum

-

Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): ~220 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 128 or more, as ¹³C has low natural abundance.

-

Processing: Fourier transform with a small line broadening factor (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

3.2.4. 2D COSY (Correlation Spectroscopy)

-

Purpose: To identify proton-proton couplings, typically through 2-3 bonds.

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

-

Parameters: Use the same spectral width as the ¹H NMR.

-

Number of Increments: 256-512 in the indirect dimension (F1).

-

Number of Scans (NS): 2-4 per increment.

-

Processing: 2D Fourier transform, symmetrization.

3.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify direct one-bond proton-carbon correlations.

-

Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).

-

Parameters: Set the ¹H spectral width as in the 1D ¹H spectrum and the ¹³C spectral width to cover the expected range of protonated carbons (~0-100 ppm for an aliphatic compound).

-

Number of Increments: 128-256 in the indirect dimension (F1).

-

Number of Scans (NS): 2-8 per increment.

-

Processing: 2D Fourier transform.

3.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments and identifying quaternary carbons.

-

Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Parameters: Set the ¹H and ¹³C spectral widths as in the 1D spectra. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.

-

Number of Increments: 256-512 in the indirect dimension (F1).

-

Number of Scans (NS): 4-16 per increment.

-

Processing: 2D Fourier transform.

Diagram of the NMR Data Acquisition and Analysis Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Structural Elucidation Strategy

The following logical workflow outlines the process of piecing together the structure of this compound from the acquired NMR data.

-

¹H NMR Analysis:

-

The singlet around δ 9.4 ppm is characteristic of an aldehyde proton.

-

The singlet integrating to 6H corresponds to the two equivalent methyl groups at the C-2 position.

-

The remaining multiplets represent the protons of the butyl chain. The triplet at the most upfield region (~δ 0.8 ppm) is the terminal methyl group (H-6).

-

-

¹³C NMR Analysis:

-

The downfield signal around δ 205 ppm is typical for an aldehyde carbon.

-

The quaternary carbon (C-2) will appear as a singlet.

-

The remaining signals correspond to the carbons of the butyl chain and the two methyl groups at C-2.

-

-

2D COSY Analysis:

-

Correlations will be observed between adjacent protons in the butyl chain (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming the linear alkyl chain.

-

-

2D HSQC Analysis:

-

Each protonated carbon will show a correlation to its directly attached proton(s). This will allow for the unambiguous assignment of each CH, CH₂, and CH₃ group.

-

-

2D HMBC Analysis:

-

The aldehyde proton (H-1) should show a correlation to the quaternary carbon (C-2) and the two methyl carbons at C-2.

-

The methyl protons at C-2 will show correlations to the quaternary carbon (C-2), the aldehyde carbon (C-1), and the methylene carbon at C-3.

-

These long-range correlations are key to confirming the connectivity around the quaternary center.

-

Diagram of the Structural Elucidation Logic:

Caption: Logical flow for structural elucidation.

Application Notes and Protocols for the Use of 2,2-Dimethylhexanal in Aldol Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1] The reaction typically involves the nucleophilic addition of an enolate ion from an aldehyde or ketone to another carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated carbonyl moiety.[2] This document provides detailed application notes and protocols for the use of 2,2-dimethylhexanal in crossed aldol condensation reactions, also known as Claisen-Schmidt condensations.[3]

This compound is a non-enolizable aldehyde, meaning it lacks α-hydrogens and therefore cannot form an enolate to act as a nucleophile in an aldol reaction.[4] This characteristic makes it an excellent electrophilic partner (acceptor) in crossed aldol condensations with enolizable ketones. The absence of self-condensation of this compound simplifies the reaction profile, leading to the formation of a single major product when reacted with a ketone under basic conditions.[5] This predictability is highly advantageous in synthetic chemistry, allowing for the clean and efficient synthesis of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various bioactive molecules and chalcone analogs.[6]

Key Applications in Drug Development

The α,β-unsaturated ketone scaffold produced from the aldol condensation of this compound with various ketones is a key structural motif in many pharmacologically active compounds. These include:

-

Anticancer Agents: Chalcone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation.

-

Anti-inflammatory Agents: The enone functionality can interact with biological targets to modulate inflammatory pathways.

-

Antimicrobial and Antifungal Properties: The α,β-unsaturated ketone can act as a Michael acceptor, interacting with biological nucleophiles in microorganisms.

Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation of this compound with an enolizable ketone proceeds through the following steps:

-

Enolate Formation: A base, such as sodium hydroxide, abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

-

Protonation: The resulting alkoxide intermediate is protonated by a proton source (typically the solvent, e.g., ethanol or water) to form a β-hydroxy ketone (the aldol addition product).

-

Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols are representative examples of Claisen-Schmidt condensations where this compound can be used as the non-enolizable aldehyde. The specific conditions may require optimization depending on the ketone used.

Protocol 1: Base-Catalyzed Condensation of this compound with Acetone

This protocol describes the reaction of this compound with acetone to produce (E)-4,4-dimethyl-2-nonen-2-one.

Materials:

-

This compound

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.0 g, 50 mmol) in deionized water (20 mL).

-

Add ethanol (15 mL) to the NaOH solution and cool the mixture in an ice bath.

-

To the cooled, stirring solution, add acetone (2.9 mL, 40 mmol).

-

Slowly add this compound (5.12 g, 40 mmol) dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature below 25°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a beaker containing crushed ice (100 g).

-

Neutralize the mixture by slowly adding 10% HCl until the pH is approximately 7. A yellow oil or solid should separate.

-

If the product is a solid, collect it by vacuum filtration using a Büchner funnel. If it is an oil, extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Wash the collected solid or the combined organic extracts with cold deionized water (2 x 20 mL).

-

Dry the solid product in a desiccator. If an extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Condensation of this compound with Acetophenone

This protocol details the reaction of this compound with acetophenone to yield (E)-1-phenyl-4,4-dimethyl-1-nonen-3-one.

Materials:

-

This compound

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar or microwave reactor

-

Büchner funnel and filter paper

Procedure:

-

Dissolve potassium hydroxide (0.36 g, 6.4 mmol) in methanol (15 mL) in a suitable reaction vessel (e.g., a 50 mL round-bottom flask or a 20 mL microwave vial).[7]

-

Add acetophenone (2.56 g, 21.3 mmol) to the methanolic KOH solution.[7]

-

Add this compound (2.73 g, 21.3 mmol) to the stirring mixture.[7]

-

Conventional Heating: Stir the reaction mixture at room temperature for 12 hours.[7] Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 110°C for 1 hour.[7]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Neutralize the mixture with 2 M HCl and extract with dichloromethane (CH2Cl2, 3 x 20 mL).[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.[7]

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).[7]

Data Presentation

The following table summarizes the expected products and provides a basis for comparing outcomes from the crossed aldol condensation of this compound with different ketones. The yields are hypothetical and based on typical outcomes for Claisen-Schmidt reactions.

| Ketone (Enolate Source) | Product (α,β-Unsaturated Ketone) | Expected Yield (%) |

| Acetone | (E)-4,4-dimethylnon-2-en-2-one | 70-85 |

| Acetophenone | (E)-1-phenyl-4,4-dimethylnon-1-en-3-one | 75-90 |

| Cyclopentanone | (E)-2-(2,2-dimethylhexylidene)cyclopentanone | 65-80 |

| Cyclohexanone | (E)-2-(2,2-dimethylhexylidene)cyclohexanone | 60-75 |

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a base-catalyzed crossed aldol condensation.

Caption: General experimental workflow for aldol condensation.

Logical Relationship of Reactants and Products

This diagram shows the logical relationship between the reactants and the final product in the Claisen-Schmidt condensation.

Caption: Reactant and product relationships in the reaction.

References

- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 2. praxilabs.com [praxilabs.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Selectivity in aldol condensation between pivaldehyde and acetone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Wittig Reaction of 2,2-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone. However, the olefination of sterically hindered aldehydes, such as 2,2-dimethylhexanal, presents significant challenges. The quaternary carbon center adjacent to the carbonyl group impedes the approach of the Wittig reagent, often leading to low yields and sluggish reaction rates.

These application notes provide a comprehensive overview of the reaction conditions for the Wittig olefination of this compound. We present a detailed experimental protocol, a comparative analysis of reaction conditions with similar sterically hindered aldehydes, and discuss the superior Horner-Wadsworth-Emmons (HWE) reaction as a highly effective alternative.

Comparative Data for Olefination of Sterically Hindered Aldehydes

The following table summarizes typical reaction conditions and outcomes for the Wittig and Horner-Wadsworth-Emmons reactions with sterically hindered aldehydes, including pivaldehyde (2,2-dimethylpropanal) as a representative model for this compound.

| Aldehyde | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Pivaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | -78 to RT | 12 | ~20-30 | N/A | General knowledge |

| Pivaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 1-2 | 85-95 | >95:5 (E) | [1] |

| 2,2-Dimethylpentanal | Methyltriphenylphosphonium iodide | n-BuLi | THF | -78 to RT | 12 | Low | N/A | Estimated |

| 2,2-Dimethylpentanal | Triethyl phosphonoacetate | NaH | DME | 25 | 2 | ~80-90 | >95:5 (E) | Estimated |

| Mesitaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A | Toluene | 110 | 24 | 15 | >98:2 (E) | [2] |

| Mesitaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 1 | 92 | >98:2 (E) | [2] |

Note: "N/A" indicates that the stereoselectivity is not applicable (for terminal alkenes) or not specified in the general literature. "Estimated" yields are based on trends observed for similarly hindered aldehydes.

Experimental Protocols

Due to the inherent difficulties with the standard Wittig reaction for this compound, we provide a detailed protocol for the more robust and higher-yielding Horner-Wadsworth-Emmons (HWE) reaction. A general protocol for the Wittig reaction is also included for comparative purposes, though lower yields are anticipated.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction of this compound (Recommended)

This protocol is adapted from established procedures for sterically hindered aldehydes and is expected to provide good to excellent yields of the corresponding α,β-unsaturated ester.[1]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Hydrogen gas will evolve.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases. The formation of the phosphonate carbanion is often indicated by a color change.

-

-

Reaction with this compound:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-alkene.

-

Protocol 2: Wittig Reaction of this compound (Lower Yield Expected)

This general protocol for non-stabilized ylides can be attempted, but lower yields are expected due to steric hindrance.

Materials:

-

Methyltriphenylphosphonium bromide or iodide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium salt (1.1 equivalents).

-

Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

-

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the Wittig reaction of this compound.

Caption: Comparison of Wittig and HWE reactions for hindered aldehydes.

Conclusion

For the olefination of sterically hindered aldehydes like this compound, the Horner-Wadsworth-Emmons reaction is demonstrably superior to the standard Wittig reaction, offering significantly higher yields and easier product purification. The increased nucleophilicity of the phosphonate carbanion in the HWE reaction effectively overcomes the steric hindrance posed by the neopentyl group of the aldehyde. Researchers and professionals in drug development are encouraged to utilize the HWE protocol provided for efficient and reliable synthesis of the desired alkene products.

References

Application Notes and Protocols for the Grignard Reaction of 2,2-Dimethylhexanal with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols for the reaction of 2,2-dimethylhexanal with various organometallic reagents, specifically methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. The resulting secondary alcohols are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical compounds. The steric hindrance at the α-position of this compound presents unique challenges and opportunities in these nucleophilic addition reactions.

The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. Subsequent acidic workup yields the corresponding secondary alcohol.[1] The general scheme for this reaction is depicted below:

Caption: General scheme of the Grignard reaction with this compound.

Data Presentation

The following tables summarize the expected products and their properties from the reaction of this compound with selected Grignard reagents. While specific experimental yields for these exact reactions are not widely reported in the literature, typical yields for Grignard reactions with sterically hindered aldehydes range from moderate to good, depending on the reaction conditions.[2]

Table 1: Reactants and Products

| Aldehyde | Grignard Reagent | Product Name | Product Structure |

| This compound | Methylmagnesium bromide | 2,2-Dimethyl-3-heptanol | CH₃CH(OH)C(CH₃)₂(CH₂)₃CH₃ |

| This compound | Ethylmagnesium bromide | 2,2-Dimethyl-3-octanol | CH₃CH₂CH(OH)C(CH₃)₂(CH₂)₃CH₃ |

| This compound | Phenylmagnesium bromide | 1-Phenyl-2,2-dimethylheptan-1-ol | C₆H₅CH(OH)C(CH₃)₂(CH₂)₃CH₃ |

Table 2: Physicochemical Data of Products

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,2-Dimethyl-3-heptanol | C₉H₂₀O | 144.25 | 175-178[3] |

| 2,2-Dimethyl-3-octanol | C₁₀H₂₂O | 158.28 | Not available |

| 1-Phenyl-2,2-dimethylheptan-1-ol | C₁₅H₂₄O | 220.35 | Not available |

Experimental Protocols

General Considerations:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[1] All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use. Anhydrous solvents are essential.

-

Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Initiation: The formation of the Grignard reagent from magnesium turnings and an alkyl/aryl halide can sometimes be difficult to initiate. Methods to initiate the reaction include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle warming.[3][4]